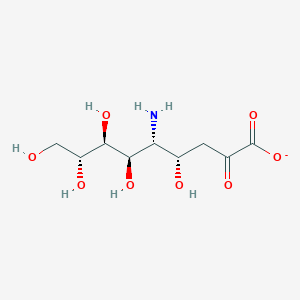
Neuraminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuraminate is a member of the class of neuraminates obtained by deprotonation of the carboxy group of keto-neuraminic acid. It is a conjugate base of a keto-neuraminic acid.
Scientific Research Applications
Inhibitors of Human Neuraminidase
Research on neuraminate, specifically human neuraminidases (NEU), has led to the discovery of small molecule inhibitors targeting the human NEU3 isoenzyme. These inhibitors are significant for studying biological functions related to diseases such as cancer, atherosclerosis, and diabetes. The selective inhibitor for NEU3 blocks glycolipid processing and shows potential for further pharmacokinetic improvement (Guo et al., 2018).
Biotechnological Production and Applications
N-Acetyl-d-neuraminic acid (Neu5Ac) and its derivatives, important in various biological and pathological phenomena, are gaining interest for potential pharmaceutical applications. Neu5Ac's role in synthesizing anti-flu drugs like zanamivir highlights its significance in the pharmaceutical industry (Tao et al., 2010).
Role in Solvolysis Processes
The study of CMP N-acetyl this compound (CMP-NeuAc) in solvolysis processes has contributed to understanding the formation of neuraminic acid derivatives, indicating complex pathways and reaction mechanisms (Horenstein & Bruner, 1998).
Neuraminidase-Based Immunity
Research into neuraminidase-based immunity, particularly for influenza A and B viruses, explores the potential for developing more effective influenza virus vaccines. This approach examines different aspects like targeted epitopes, antigenic drift, and immune response mechanisms (Krammer et al., 2018).
Enhanced Biocatalytic Production
The engineering of Escherichia coli strains for enhanced N-acetyl-d-neuraminic acid production demonstrates the potential of biocatalysis in industrial applications. This approach involves optimizing enzyme expression and substrate transport for improved yields and productivity (Lin et al., 2013).
Exploration in Metabolic Pathways
Exploring amino sugar and phosphoenolpyruvate metabolism has led to significant improvements in NeuAc production from glucose, illustrating the potential of metabolic pathway optimization in microbial production processes (Pang et al., 2020).
properties
Molecular Formula |
C9H16NO8- |
|---|---|
Molecular Weight |
266.23 g/mol |
IUPAC Name |
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoate |
InChI |
InChI=1S/C9H17NO8/c10-6(3(12)1-4(13)9(17)18)8(16)7(15)5(14)2-11/h3,5-8,11-12,14-16H,1-2,10H2,(H,17,18)/p-1/t3-,5+,6+,7+,8+/m0/s1 |
InChI Key |
BQINXKOTJQCISL-GRCPKETISA-M |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)O)C(=O)C(=O)[O-] |
SMILES |
C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)[O-] |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



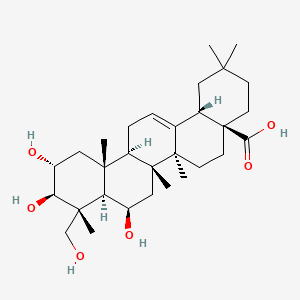
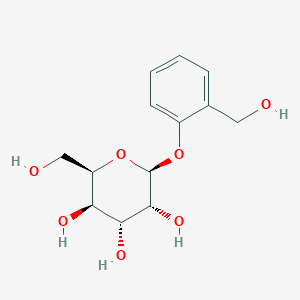
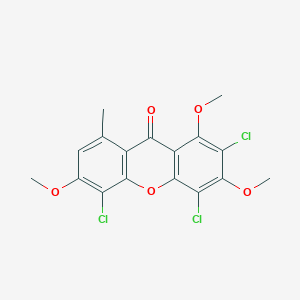
![(2S,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1253888.png)

![[(1S,2R,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253892.png)
![(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-(2-thienyl)-1,4-thiazepan-6-yl]amino]-4-phenyl-butanoic acid](/img/structure/B1253893.png)
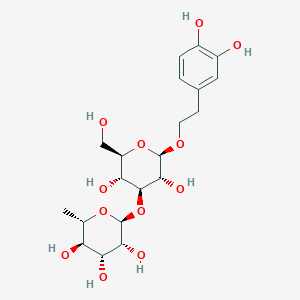

![5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B1253897.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1253898.png)


